Benzenesulfonamide, p-bromo-N-methyl-
Overview
Description
Benzenesulfonamide, p-bromo-N-methyl- is a derivative of benzenesulfonamide. Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They have been used as antibacterial drugs for decades .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been reported in several studies . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be analyzed using various techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be determined using various techniques. For instance, the melting point, solubility, and density can be measured . The vibrational frequencies can also be analyzed, revealing some physicochemical properties of the compound .Scientific Research Applications
1. Anticancer and Antimicrobial Agents
- Application Summary: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamide derivatives and their evaluation for anti-proliferative activity against various cancer cell lines .
- Results: Certain derivatives showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
2. Structural and Physicochemical Analysis
- Application Summary: The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of benzenesulfonamide, has been synthesized and its structure confirmed by various spectroscopic methods. It has been analyzed for its physicochemical properties .
- Methods of Application: The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound was analyzed by X-ray diffraction, and the molecular structure was further calculated using Density Functional Theory (DFT) .
- Results: The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .
3. Antimalarial Agents
- Application Summary: A series of synthetic 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides, which are derivatives of benzenesulfonamide, have been developed as potential antimalarial agents .
- Methods of Application: The study involved the design and synthesis of a set of derivatives as potential antimalarial compounds .
- Results: The results of the study are not specified in the source .
properties
IUPAC Name |
4-bromo-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHMEHGOFNLRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220566 | |
Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, p-bromo-N-methyl- | |
CAS RN |
703-12-8 | |
Record name | 4-Bromo-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-methylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUG23BX2CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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